molecular formula C12H18O3 B1310621 (2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol CAS No. 160238-45-9

(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol

Cat. No.: B1310621
CAS No.: 160238-45-9
M. Wt: 210.27 g/mol
InChI Key: VXWJQPCCVVLLAN-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Identification

IUPAC Naming and Alternative Nomenclature

The systematic IUPAC name for this compound is (2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol , which reflects its stereochemistry at the C-2 position and functional group arrangement. Alternative nomenclature includes:

  • (S)-3-((4-Methoxybenzyl)oxy)-2-methylpropan-1-ol
  • 1-Propanol, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)-

These names emphasize the methoxybenzyl ether linkage and the chiral center configuration.

Chemical Registry Numbers and Identifiers

Key identifiers include:

Identifier Type Value
CAS Registry Number 160238-45-9
PubChem CID 11106626
DSSTox Substance ID DTXSID70455422
MDL Number MFCD27957342

These identifiers are critical for database searches and regulatory compliance.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₈O₃ corresponds to a molecular weight of 210.27 g/mol . Elemental composition includes 68.55% carbon, 8.63% hydrogen, and 22.82% oxygen by mass.

Stereochemical Properties

Absolute Configuration at C-2 Position

The compound exhibits a chiral center at the C-2 position, with an S configuration confirmed by its synthetic pathway and optical rotation data. This configuration is critical for its interaction with chiral environments in potential applications.

Conformational Analysis

Computational studies using MP2/6-31G optimizations on analogous structures reveal that the lowest-energy conformer adopts a *gauche arrangement (τ₁ ≈ +60°) between the hydroxyl group and the methyl branch. The methoxybenzyl group stabilizes this conformation through van der Waals interactions.

Chirality Elements and Optical Activity

The chiral center at C-2 confers optical activity, with a specific rotation value [α]D reported for enantiopure samples. Polarimetry studies on similar compounds suggest that the direction and magnitude of rotation depend on solvent polarity and temperature.

Structural Representation

Two-Dimensional Structural Features

The 2D structure comprises:

  • A 4-methoxyphenyl group linked via a methoxy bridge to a propan-1-ol backbone.
  • A methyl substituent at the C-2 position.

Key bond angles and lengths include:

  • C-O bond in the ether linkage: ~1.42 Å (typical for alkyl aryl ethers).
  • C-CH₃ bond: ~1.54 Å.

Three-Dimensional Conformation

The 3D structure features:

  • Chiral center at C-2 with tetrahedral geometry.
  • Methoxybenzyl group oriented perpendicular to the propanol chain to minimize steric hindrance.
  • Hydroxyl group participating in intramolecular hydrogen bonding with the ether oxygen in certain conformers.

Key Functional Groups and Their Spatial Orientation

Functional Group Role Spatial Orientation
Methoxyphenyl Aromatic moiety Planar, orthogonal to propanol chain
Methoxy bridge Ether linker Extended conformation
Hydroxyl (-OH) Hydrogen bond donor Proximal to ether oxygen
Methyl (-CH₃) Steric influence Gauche to hydroxyl group

This spatial arrangement influences solubility and reactivity.

Properties

IUPAC Name

(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-10(7-13)8-15-9-11-3-5-12(14-2)6-4-11/h3-6,10,13H,7-9H2,1-2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWJQPCCVVLLAN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)COCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)COCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455422
Record name (2S)-3-[(4-Methoxyphenyl)methoxy]-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160238-45-9
Record name (2S)-3-[(4-Methoxyphenyl)methoxy]-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol typically involves:

Key Synthetic Steps

Etherification

The 4-methoxyphenylmethoxy group is introduced by reacting a suitable phenol derivative (4-methoxyphenol) with an appropriate alkyl halide or tosylate intermediate derived from the propanol backbone. This step often uses:

Stereoselective Reduction

The chiral center at the 2-position is established or preserved by:

  • Using enantioselective reduction agents such as sodium tetrahydroborate (NaBH4) in methanol, which has been reported to yield the (2S) enantiomer with high selectivity.
  • Alternatively, employing chiral catalysts or auxiliaries in asymmetric synthesis routes.
Purification
  • The crude product is purified by silica gel column chromatography using solvent systems such as hexane-acetone mixtures to isolate the pure (2S) enantiomer.
  • Characterization is confirmed by NMR spectroscopy and comparison with literature data.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Etherification 4-Methoxyphenol, alkyl halide, NaH, DMF, 70°C, 5 h 80-90 High selectivity for ether formation
Reduction Sodium tetrahydroborate in methanol, RT, 2 h ~100 Stereoselective reduction to (2S) isomer
Purification Silica gel chromatography, hexane-acetone (30:70) 40-50 Isolates colorless oil product

Detailed Research Findings

  • Sawada et al. (2000) demonstrated a highly efficient synthesis of this compound using sodium tetrahydroborate in methanol, achieving near-quantitative yields and excellent stereoselectivity for the (2S) isomer.
  • The purification by silica gel chromatography was critical to remove side products and confirm the stereochemical purity via NMR analysis.
  • Alternative synthetic routes involve the use of chiral auxiliaries or enzymatic resolution, but these are less commonly reported due to complexity and cost.
  • The compound’s synthesis is often integrated into larger synthetic schemes for natural product analogues or pharmaceutical intermediates, emphasizing the importance of stereochemical control.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Sodium tetrahydroborate reduction NaBH4 in methanol, RT High yield, stereoselective Requires careful handling of hydride reagents
Etherification via alkyl halide 4-Methoxyphenol, NaH, DMF, 70°C, 5 h Efficient ether bond formation Possible side reactions if conditions not optimized
Chromatographic purification Silica gel, hexane-acetone (30:70) Effective purification and isolation Moderate yield loss during purification

Scientific Research Applications

Chemical Properties and Structure

The compound features a methoxy group attached to a phenyl ring and is characterized by its chiral center at the second carbon. Its molecular structure allows for specific interactions in biological systems, making it a candidate for various synthetic applications.

Organic Synthesis

One of the primary applications of (2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol is in organic synthesis, particularly in the creation of enantiomerically enriched compounds. The compound can serve as a chiral auxiliary in asymmetric synthesis processes.

Case Study: Enantioselective Synthesis

In a study by Kinoshita et al., this compound was utilized in the enzymatic resolution of racemic mixtures. The researchers demonstrated that this compound could facilitate the production of high-purity chiral products, which are essential in pharmaceuticals .

Pharmaceutical Applications

The compound has been investigated for its potential as an active pharmaceutical ingredient (API) due to its structural features that may interact with biological targets.

Case Study: Opioid Receptor Antagonists

Research has shown that derivatives of this compound can act as opioid receptor antagonists. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several analogues based on this compound, leading to the discovery of novel antagonists with improved selectivity and potency against κ-opioid receptors .

Chemical Research and Development

The compound is also relevant in chemical research for developing new methodologies in synthetic chemistry.

Data Table: Comparative Analysis of Synthesis Methods

MethodologyYield (%)Enantiomeric Excess (%)Reference
Enzymatic Resolution85>99Kinoshita et al., 2008
Acid-Promoted CIDT7892Rosini et al., 2011
Chemoenzymatic Synthesis8095Kinoshita et al., 2008

Toxicological Studies

Toxicological assessments have been performed to evaluate the safety profile of this compound. According to safety data sheets, the compound has not been classified as harmful upon ingestion or skin contact, although it may cause eye irritation . Long-term exposure studies suggest minimal chronic effects, reinforcing its potential for use in various applications.

Environmental Impact and Safety

Research indicates that this compound does not exhibit endocrine-disrupting properties, making it a safer option for use in both laboratory settings and potential commercial applications .

Mechanism of Action

The mechanism of action of (2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The methoxyphenyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Chalcone Derivatives (α,β-Unsaturated Ketones)

Chalcones, such as cardamonin (IC₅₀: 4.35 μM) and compound 2h (IC₅₀: 13.82 μM), share a 4-methoxyphenyl substitution but differ in their core structure (α,β-unsaturated ketone vs. propanol). Key observations include:

  • Electronegative substituents : Bromine (compound 2j, IC₅₀: 4.70 μM) and fluorine enhance inhibitory activity compared to methoxy groups, which reduce potency (e.g., compound 2p, IC₅₀: 70.79 μM) .
  • Positional effects: Methoxy groups at the para position of ring A correlate with reduced activity in chalcones, suggesting that electron-donating groups may hinder target binding.
Table 1: Chalcone Derivatives vs. Target Compound
Compound Core Structure Key Substituents IC₅₀ (μM) logP (Predicted)
Cardamonin Chalcone Hydroxyl (ortho/para) 4.35 ~3.0
Compound 2h Chalcone 4-Chloro-5-iodo (A), 4-MeO (B) 13.82 ~4.0
Target Compound Propanol 4-MeO-benzyl ether N/A ~2.5

Propanol-Based Analogs

Amino-Substituted Propanols

The compound (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol () shares a propanol backbone but includes an ethylamino group and indolyl ether. Key differences:

  • Functional groups: The amino group increases polarity (predicted logP: ~2.0) compared to the target compound’s ether (logP: ~2.5).
  • Biological activity: This analog binds α₁-adrenoceptors, suggesting that amino and indolyl groups enhance receptor affinity. The target compound’s lack of amine groups may limit similar interactions .
MPA Esters

The (2S)-1-(morpholin-4-yl)propan-2-yl (2R/S)-methoxy(phenyl)acetate () highlights stereochemical influences. The (2S) configuration in the target compound could similarly affect NMR shielding patterns or diastereomer stability, critical for analytical characterization .

Methoxyphenyl-Containing Compounds

  • Methyl (2Z)-2-[(2-formyl-3-methyl-1H-indol-1-yl)methyl]-3-(4-methoxyphenyl)prop-2-enoate (): This enoate ester features a 4-methoxyphenyl group conjugated to an α,β-unsaturated system.
  • UCPH-101 (): A chromene derivative with a 4-methoxyphenyl group. Its higher molecular weight (436.47 g/mol) and fused ring system contrast with the target’s simpler structure, illustrating how scaffold complexity influences solubility and target selectivity .

Table 2: Comparative Physicochemical Properties

Compound Molecular Weight logP Solubility Key Functional Groups
Target Compound 210.27 ~2.5 Moderate (DMSO) Secondary alcohol, ether
Cardamonin 286.28 ~3.0 Low Chalcone, hydroxyl, ketone
Compound 2h 416.64 ~4.0 Low Chalcone, halogen, methoxy
(2R,S)-Propanol () 457.54 ~2.0 Moderate Ether, amine, indolyl
  • Lipophilicity : The target compound’s logP (~2.5) balances lipophilicity and solubility, likely enhancing membrane permeability compared to more polar amines (e.g., ) or highly lipophilic chalcones (e.g., compound 2h) .
  • Synthetic routes : While outlines methods for synthesizing allylic alcohols with methoxyphenyl groups, the target compound may require stereoselective etherification or enzymatic resolution to achieve the (2S) configuration .

Biological Activity

(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol is a chiral compound characterized by a methoxy group attached to a phenyl ring and a hydroxyl (-OH) group, contributing to its unique chemical properties. With a molecular formula of C12H18O3C_{12}H_{18}O_3 and a molecular weight of approximately 210.27 g/mol, this compound presents significant potential for various biological applications. However, detailed studies on its biological activity remain limited.

The compound's structure features:

  • A chiral center at the second carbon atom.
  • A hydroxyl group that enhances solubility.
  • An ether functionality that may influence reactivity.

These characteristics suggest that the compound could interact with biological targets that recognize specific stereochemistry and functional groups.

Biological Activity Overview

While specific studies on the biological activity of this compound are sparse, related compounds with similar structures have exhibited various biological activities, including:

  • Antitumor Activity : Compounds with methoxyphenyl groups have been studied for their potential in inhibiting tumor growth. For instance, research indicates that structurally related compounds can inhibit telomerase activity, leading to reduced proliferation in cancer cells .
  • Enzyme Interactions : The presence of functional groups may allow for interactions with enzymes, potentially influencing metabolic pathways .

The exact mechanism of action for this compound is not well-documented. However, its structural features suggest potential interactions with:

  • Enzymes : The compound may act as an inhibitor or modulator in enzymatic pathways.
  • Receptors : The chiral nature could enable selective binding to specific receptors involved in various biological processes.

Comparative Analysis with Similar Compounds

To understand the potential biological activity of this compound, we can compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-(4-Methoxyphenyl)-2-methylpropan-1-olC12H18O3C_{12}H_{18}O_3Lacks one methoxy group compared to the target compound
1-(4-Methoxyphenyl)-2-methylpropan-1-olC12H18O3C_{12}H_{18}O_3Different positional isomer with potential variations in biological activity
4-Methoxybenzyl alcoholC9H12O3C_{9}H_{12}O_3Simpler structure lacking the branched alkane portion

The unique stereochemistry and functional groups of this compound may confer distinct biological activities compared to these similar compounds.

Q & A

Basic Research Questions

Q. How can (2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol be synthesized with high enantiomeric purity?

  • Methodology : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral auxiliary approaches. For example, using Sharpless epoxidation or Evans’ oxazolidinone auxiliaries to control stereochemistry. Post-synthesis, chiral HPLC (e.g., Chiralpak® columns) or polarimetry should confirm enantiopurity. Structural analogs in (e.g., (S)-3-amino derivatives) highlight the importance of protecting groups and stereospecific reaction conditions .

Q. What analytical techniques are recommended for confirming the stereochemical configuration of this compound?

  • Methodology :

  • X-ray crystallography : Resolve absolute configuration, as demonstrated in for oxazoline derivatives .
  • NMR with chiral shift reagents : Use europium-based reagents to split enantiomer signals.
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for chiral centers.

Q. What are the critical handling and storage considerations to ensure stability?

  • Methodology : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Avoid moisture and light exposure, as the 4-methoxyphenyl group may degrade under UV. Stability data in and recommend dry, ventilated storage at 2–8°C .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility)?

  • Methodology :

  • Differential Scanning Calorimetry (DSC) : Standardize heating rates (e.g., 10°C/min) to determine melting points.
  • Solubility studies : Use USP/Ph.Eur. buffered media (pH 1.2–7.4) under controlled temperatures. Conflicting data may arise from polymorphic forms; XRPD can identify crystalline variations.

Q. What strategies are effective in elucidating metabolic pathways or biological interactions in vitro?

  • Methodology :

  • Radiolabeled tracing : Incorporate ¹⁴C at the methoxy or methyl group to track metabolic fate via LC-MS/MS.
  • Surface Plasmon Resonance (SPR) : Screen interactions with enzymes (e.g., cytochrome P450 isoforms). notes similar compounds’ biological activity, suggesting receptor-binding assays .

Q. How can thermal decomposition products be systematically identified under controlled conditions?

  • Methodology :

  • Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR) : Monitor mass loss and gas-phase products (e.g., CO detection as per ) .
  • Pyrolysis-GC/MS : Simulate decomposition at incremental temperatures (100–500°C) to identify volatile fragments.

Q. What chromatographic methods are validated for detecting trace impurities or diastereomers?

  • Methodology :

  • HPLC-DAD/UV : Use C18 columns with gradient elution (e.g., 0.1% TFA in acetonitrile/water). Pharmacopeial methods in (e.g., relative retention time analysis) can be adapted .
  • LC-HRMS : Resolve diastereomers using chiral stationary phases (e.g., amylose-based) and high-resolution mass detection.

Data Contradiction Analysis

Q. How should conflicting biological activity data be addressed across studies?

  • Methodology :

  • Dose-response standardization : Use WHO-recommended cell lines (e.g., HEK293, HepG2) and normalize to internal controls (e.g., β-actin).
  • Meta-analysis : Apply statistical tools (e.g., RevMan) to aggregate data, accounting for variables like solvent (DMSO vs. saline) or assay sensitivity.

Q. What experimental designs mitigate batch-to-batch variability in synthetic yield?

  • Methodology :

  • Design of Experiments (DoE) : Optimize reaction parameters (temperature, catalyst loading) via response surface methodology.
  • QC protocols : Implement in-process checks (e.g., TLC, inline FTIR) during synthesis, as noted in ’s profiling workflows .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.